molecular formula C33H70F2Sn2 B3153881 Bis(fluorodioctylstannyl)methane CAS No. 767355-17-9

Bis(fluorodioctylstannyl)methane

Cat. No.: B3153881
CAS No.: 767355-17-9
M. Wt: 742.3 g/mol
InChI Key: KNHZPNMTFJBTPD-UHFFFAOYSA-L
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Preparation Methods

The synthesis of bis(fluorodioctylstannyl)methane involves the reaction of dioctyltin dichloride with methylene fluoride under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Bis(fluorodioctylstannyl)methane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(fluorodioctylstannyl)methane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of bis(fluorodioctylstannyl)methane is its ability to selectively bind fluoride ions. The compound’s structure allows it to form a stable complex with fluoride ions, which can then be detected using ion-selective electrodes . The molecular targets are the fluoride ions, and the pathway involves the formation of a complex between the fluoride ions and the tin atoms in the compound.

Comparison with Similar Compounds

Bis(fluorodioctylstannyl)methane is unique due to its high selectivity for fluoride ions. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and applications.

Properties

IUPAC Name

fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H17.CH2.2FH.2Sn/c4*1-3-5-7-8-6-4-2;;;;;/h4*1,3-8H2,2H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZPNMTFJBTPD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(C[Sn](CCCCCCCC)(CCCCCCCC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H70F2Sn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583345
Record name Methylenebis[fluoro(dioctyl)stannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767355-17-9
Record name Methylenebis[fluoro(dioctyl)stannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name fluoro[(fluorodioctylstannyl)methyl]dioctylstannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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